Furo[3,4-d]pyrimidine

HIV-1 NNRTI drug resistance

Furo[3,4-d]pyrimidine (CAS 271-05-6) is a fused bicyclic heteroaromatic scaffold comprising a furan ring fused to a pyrimidine ring. With molecular formula C6H4N2O and molecular weight 120.11 g/mol, this compound serves as the foundational core for a diverse array of synthetic derivatives rather than an end-use active pharmaceutical ingredient.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 271-05-6
Cat. No. B15215042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-d]pyrimidine
CAS271-05-6
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C2C=NC=NC2=CO1
InChIInChI=1S/C6H4N2O/c1-5-2-9-3-6(5)8-4-7-1/h1-4H
InChIKeyWGBWKGXFYKPJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,4-d]pyrimidine (CAS 271-05-6) Core Scaffold Properties and Procurement Baseline


Furo[3,4-d]pyrimidine (CAS 271-05-6) is a fused bicyclic heteroaromatic scaffold comprising a furan ring fused to a pyrimidine ring . With molecular formula C6H4N2O and molecular weight 120.11 g/mol, this compound serves as the foundational core for a diverse array of synthetic derivatives rather than an end-use active pharmaceutical ingredient . The scaffold is structurally classified among pyrimidine-based fused heterocycles and is employed primarily as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, antiviral therapeutics, and cardiovascular agents . Its commercial availability as a research-grade building block supports structure-activity relationship (SAR) exploration across multiple target classes.

Why Furo[3,4-d]pyrimidine (CAS 271-05-6) Cannot Be Replaced by Generic Pyrimidine Analogs in Research Procurement


Substituting furo[3,4-d]pyrimidine with alternative fused pyrimidine scaffolds (e.g., pyrido[3,4-d]pyrimidines, pyrrolo[3,4-d]pyrimidines, or furo[2,3-d]pyrimidines) introduces structural variations that fundamentally alter target binding profiles and resistance susceptibility. The specific [3,4-d] ring fusion geometry of furo[3,4-d]pyrimidine creates a distinct hydrogen-bonding orientation and steric footprint within enzyme binding pockets compared to its [2,3-d] isomer [1]. In HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) development, dihydrofuro[3,4-d]pyrimidine derivatives exhibit a unique capacity to address drug-resistant mutant strains that remain refractory to structurally related chemotypes [2]. Similarly, in EGFR kinase inhibition programs, the 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidine series demonstrates distinct activity profiles against T790M resistance mutations that differ from other pyrimidine-based kinase inhibitor scaffolds [3]. Procurement of the correct [3,4-d] isomer and appropriate substitution pattern is therefore essential for reproducing published SAR trends and achieving target selectivity.

Furo[3,4-d]pyrimidine (CAS 271-05-6): Quantitative Differentiation Evidence vs. Comparator Scaffolds and Analogs


Dihydrofuro[3,4-d]pyrimidine Derivatives Demonstrate Superior Potency Against Drug-Resistant HIV-1 Strains Relative to Etravirine

Dihydrofuro[3,4-d]pyrimidine derivatives 13c2 and 13c4 exhibited exceptional potency against a panel of HIV-1 strains carrying single NNRTI-resistant mutations, with EC50 values ranging from 0.9–8.4 nM [1]. In the same assay system, the clinically approved NNRTI etravirine (ETV) demonstrated inferior potency against these resistant strains [1]. For the challenging double-mutant strains F227L+V106A and K103N+Y181C, derivatives 14b (EC50 = 5.79–28.3 nM) and 16c (EC50 = 2.85–18.0 nM) showed remarkably improved activity compared to both etravirine and rilpivirine [2].

HIV-1 NNRTI drug resistance antiviral activity

Furo[3,4-d]pyrimidine Scaffold Enables Non-Covalent EGFR T790M/L858R Double-Mutant Inhibition Not Achievable with All Pyrimidine Isomers

4-Aminoindazolyl-dihydrofuro[3,4-d]pyrimidines function as non-covalent inhibitors of mutant EGFR tyrosine kinase with excellent activity against the T790M resistance double mutants and initial single activating mutants [1]. The specific [3,4-d] ring fusion orientation was essential for achieving binding to the T790M/L858R double-mutant EGFR kinase domain, as confirmed by co-crystal structures deposited in the Protein Data Bank (PDB: 5edr, 5edq) [2]. Alternative furopyrimidine isomers with [2,3-d] fusion geometry (e.g., N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]urea derivatives) are claimed as kinase inhibitors in separate patent filings but lack the demonstrated T790M/L858R double-mutant activity profile associated with the [3,4-d] scaffold [3].

EGFR kinase inhibitor T790M non-small cell lung cancer

Dihydrofuro[3,4-d]pyrimidine Derivative 13c2 Exhibits Favorable Oral Pharmacokinetics Supporting Lead Prioritization

Dihydrofuro[3,4-d]pyrimidine derivative 13c2 demonstrated favorable pharmacokinetic properties in preclinical evaluation, with an oral bioavailability (F) of 30.96% and a plasma half-life (t1/2) of 11.1 hours following oral administration in rats [1]. These PK parameters support the viability of this chemotype for oral dosing in preclinical efficacy studies, distinguishing it from structurally related leads that may exhibit suboptimal absorption or rapid clearance. The 11.1-hour half-life is particularly notable for maintaining therapeutic plasma concentrations with once- or twice-daily dosing regimens.

pharmacokinetics oral bioavailability half-life ADME

Furo[3,4-d]pyrimidine-2,4-dione Derivatives Provide Scaffold for Vasodilating and Antihypertensive Cardiovascular Agents

Furo[3,4-d]pyrimidine-2,4-dione derivatives and their urea intermediates are claimed as general vasodilating agents and antihypertensive agents, with particular utility as renal vasodilating agents [1]. This cardiovascular application represents a mechanistically distinct therapeutic direction from the antiviral and oncology applications described above, demonstrating the scaffold's versatility across multiple target classes . The 2,4-dione substitution pattern on the furo[3,4-d]pyrimidine core is specifically required for this pharmacological activity.

cardiovascular vasodilation antihypertensive renal vasodilation

Furo[3,4-d]pyrimidine (CAS 271-05-6): Evidence-Backed Research and Procurement Application Scenarios


HIV-1 NNRTI Lead Discovery Targeting Drug-Resistant Mutant Strains

Medicinal chemistry teams developing next-generation HIV-1 NNRTIs to overcome resistance to first-line therapies (e.g., etravirine, rilpivirine) should prioritize furo[3,4-d]pyrimidine-based building blocks. The scaffold enables derivatives with single-digit nanomolar EC50 values against clinically relevant single-mutant strains (0.9–8.4 nM) and maintained potency against challenging double-mutant strains F227L/V106A and K103N/Y181C where existing NNRTIs show diminished activity [1]. SAR exploration around the dihydrofuro[3,4-d]pyrimidine core has established structure-activity relationships and 3D-QSAR models (q² = 0.647, R² = 0.970) that guide rational lead optimization [2].

EGFR T790M/L858R Resistance-Mutant Kinase Inhibitor Development

Oncology research groups targeting non-small cell lung cancer (NSCLC) with acquired T790M-mediated resistance to first- and second-generation EGFR inhibitors should evaluate 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidine derivatives. This series demonstrates potent binding (Ki = 2 nM) to the T790M/L858R double-mutant EGFR kinase domain with confirmed binding modes via co-crystal structures (PDB: 5edr, 5edq) [1]. The non-covalent inhibition mechanism and [3,4-d] ring fusion geometry are essential for achieving this resistance-overcoming activity profile [2].

Cardiovascular Agent Development via Furo[3,4-d]pyrimidine-2,4-dione Derivatives

Cardiovascular pharmacology programs seeking novel vasodilating and antihypertensive agents should procure furo[3,4-d]pyrimidine-2,4-dione derivatives and their urea intermediates. These compounds are patented as general vasodilating agents with particular efficacy as renal vasodilators, representing a distinct therapeutic application from the kinase and antiviral uses of other substitution patterns on the furo[3,4-d]pyrimidine core [1]. The 2,4-dione functionality is critical for this cardiovascular activity profile.

Scaffold-Hopping and Privileged Structure Library Synthesis

Synthetic chemistry and library production groups building diverse heterocyclic screening collections should include furo[3,4-d]pyrimidine (CAS 271-05-6) as a core building block. The scaffold supports multiple synthetic transformation routes including reaction of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with SOCl₂ followed by amine treatment [1], microwave-assisted solid-phase synthesis [2], and Curtius rearrangement-based routes [3]. The fused bicyclic architecture serves as a privileged structure with demonstrated activity across HIV-1 RT, EGFR, and cardiovascular targets, making it valuable for screening deck diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.